
2-(Prop-2-yn-1-ylamino)ethan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(prop-2-yn-1-yl)amino]ethan-1-ol hydrochloride is a chemical compound with the molecular formula C5H10ClNO. It is commonly used in research and industrial applications due to its unique chemical properties. The compound is known for its reactivity and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(prop-2-yn-1-yl)amino]ethan-1-ol hydrochloride typically involves the reaction of 2-aminoethanol with propargyl bromide. The reaction is carried out in a solvent such as dichloromethane at low temperatures (around 4°C) and then gradually warmed to room temperature. The product is then purified using column chromatography .
Industrial Production Methods
In industrial settings, the production of 2-[(prop-2-yn-1-yl)amino]ethan-1-ol hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[(prop-2-yn-1-yl)amino]ethan-1-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce primary amines.
Aplicaciones Científicas De Investigación
2-[(prop-2-yn-1-yl)amino]ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mecanismo De Acción
The mechanism of action of 2-[(prop-2-yn-1-yl)amino]ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. It can also form coordination complexes with metal ions, influencing catalytic processes in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(prop-2-yn-1-ylamino)ethanol: Similar in structure but without the hydrochloride group.
Propargylamine: Contains the propargyl group but lacks the ethanol moiety.
2-aminoethanol: Lacks the propargyl group but shares the ethanolamine structure.
Uniqueness
2-[(prop-2-yn-1-yl)amino]ethan-1-ol hydrochloride is unique due to the presence of both the propargyl and ethanolamine groups, which confer distinct reactivity and versatility in chemical reactions. This combination allows for a wide range of applications in synthesis and research .
Propiedades
Número CAS |
1354960-70-5 |
|---|---|
Fórmula molecular |
C5H10ClNO |
Peso molecular |
135.59 g/mol |
Nombre IUPAC |
2-(prop-2-ynylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C5H9NO.ClH/c1-2-3-6-4-5-7;/h1,6-7H,3-5H2;1H |
Clave InChI |
MQUOCZHRMSVMEL-UHFFFAOYSA-N |
SMILES canónico |
C#CCNCCO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate](/img/structure/B13174374.png)

![1-[(Butylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B13174388.png)
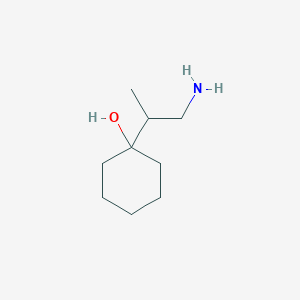
![Ethyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13174394.png)
![Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13174397.png)
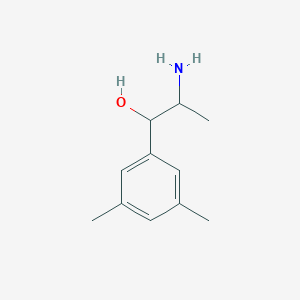
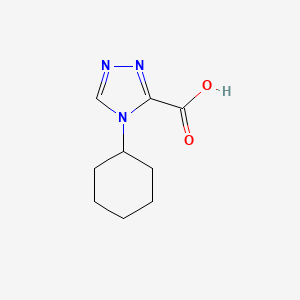
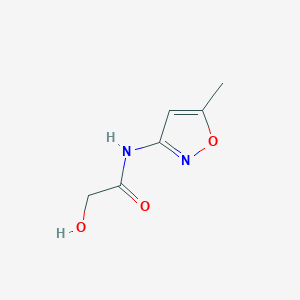
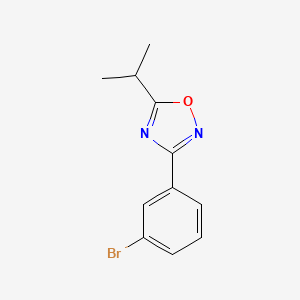
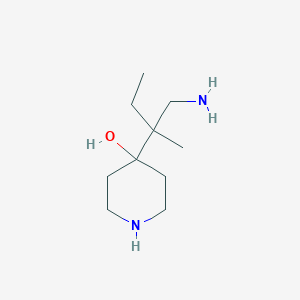
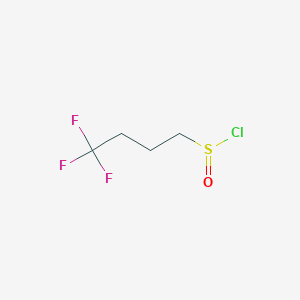
![1-[1-(Aminomethyl)cyclopentyl]propan-1-one](/img/structure/B13174436.png)
![1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one](/img/structure/B13174439.png)
